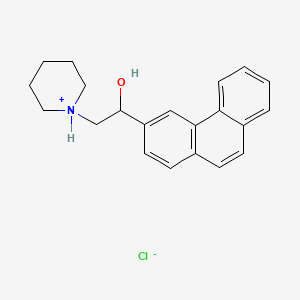

3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride

Description

3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride is a phenanthrene derivative featuring a piperidine ring and a hydroxyethyl substituent at the 3-position of the phenanthrene core. The hydrochloride salt enhances its solubility in aqueous environments, making it pharmacologically relevant. Phenanthrene derivatives are studied extensively for their aromatic stability, functional versatility, and applications in drug development, particularly in antimicrobial and therapeutic agents .

Properties

CAS No. |

63918-86-5 |

|---|---|

Molecular Formula |

C21H24ClNO |

Molecular Weight |

341.9 g/mol |

IUPAC Name |

1-phenanthren-3-yl-2-piperidin-1-ium-1-ylethanol;chloride |

InChI |

InChI=1S/C21H23NO.ClH/c23-21(15-22-12-4-1-5-13-22)18-11-10-17-9-8-16-6-2-3-7-19(16)20(17)14-18;/h2-3,6-11,14,21,23H,1,4-5,12-13,15H2;1H |

InChI Key |

UEOOUBQIRAHESV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[NH+](CC1)CC(C2=CC3=C(C=CC4=CC=CC=C43)C=C2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of Chiral Piperidine Intermediate

The chiral piperidine derivative, such as (R)-3-aminopiperidine dihydrochloride, is a critical intermediate. Methods for its preparation have been well-documented with emphasis on high yield and enantiomeric purity.

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| (i) Reduction | (R)-3-aminopiperidin-2-one hydrochloride + 1.5-2.0 equiv. lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) | Reduction of lactam to amine | Temperature: 10-45 °C initially, then heated to 45-70 °C |

| (ii) Acidification | Admixing with concentrated hydrochloric acid (HCl) | Formation of dihydrochloride salt | Isolated by filtration |

| (iii) Precursor synthesis | (R)-methyl 2,5-diaminopentanoate dihydrochloride + acetyl chloride in methanol | Esterification and derivatization | Temperature: 0-15 °C, then heated to 45-65 °C |

This synthetic route yields (R)-3-aminopiperidine dihydrochloride with high enantiomeric purity and in kilogram-scale quantities, suitable for further coupling reactions.

Synthesis of Phenanthrene Derivative

The phenanthrene core is functionalized to allow coupling with the piperidine moiety. The process involves:

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| (i) Acid chloride formation | Phenanthrene carboxylic acid derivatives + oxalyl chloride | Conversion to acid chloride intermediate | Anhydrous conditions required |

| (ii) Amide formation | Acid chloride + l-proline methyl ester hydrochloride + pyridine in dichloromethane | Formation of aromatic amide | Stirred overnight at room temperature |

| (iii) Oxidation-coupling | Ferric trichloride (FeCl3) catalyst | Cyclization to 9-amido-substituted phenanthrenes | Room temperature, 2 hours under nitrogen atmosphere |

| (iv) Reduction | Lithium aluminum hydride (LiAlH4) | Reduction of amide to amine/alcohol | Produces hydroxylated phenanthrene derivatives |

This sequence efficiently produces phenanthrene intermediates with functional groups suitable for further modification.

Coupling to Form 3-(2-Piperidino-1-hydroxyethyl)phenanthrene Hydrochloride

The final step involves coupling the chiral piperidine intermediate with the hydroxylated phenanthrene derivative under controlled conditions, typically involving:

- Activation of the hydroxyl or amine group on the phenanthrene derivative.

- Nucleophilic substitution or reductive amination with the piperidine intermediate.

- Formation of the hydrochloride salt for stability and isolation.

Precise conditions vary depending on protecting groups and desired stereochemistry but generally involve mild acidic conditions and purification via chromatography.

Detailed Research Findings and Data

Reaction Conditions and Yields

Purification and Characterization

- Filtration and recrystallization are standard for isolating hydrochloride salts.

- Column chromatography on silica gel (hexane/ethyl acetate mixtures) is used for purification of phenanthrene derivatives.

- Spectroscopic data (1H-NMR, melting points) confirm compound identity and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form carbonyl compounds.

Reduction: The piperidine ring can be reduced to form different nitrogen-containing derivatives.

Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated phenanthrene derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the chemical formula and is classified under the phenanthrene derivatives. Its structure features a phenanthrene backbone with a piperidine ring, which contributes to its biological activity. The presence of the hydroxyl group enhances its solubility and interaction with biological targets.

Antimalarial Properties : Research indicates that 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride exhibits significant antimalarial activity. A study highlighted its potency against chloroquine-resistant strains of malaria, showing an effective concentration (EC50) of 350 nM. The compound was noted for its ability to block parasite development at various erythrocytic stages, suggesting a distinct mechanism of action compared to existing antimalarials .

Structure-Activity Relationship Studies : Extensive studies have been conducted to identify critical structural features necessary for the compound's biological activity. These studies have shown that modifications to the piperidine nitrogen and hydroxyl groups can significantly influence potency. For instance, substituting the hydroxyl group with a carbonyl group drastically reduced activity, emphasizing the importance of specific functional groups in maintaining efficacy .

Case Studies

- Antimalarial Efficacy : In a controlled study, 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride was tested against various malaria strains. The results demonstrated high selectivity against human liver cells while effectively inhibiting parasite growth, making it a candidate for further development as an antimalarial agent .

- Toxicological Assessments : Toxicological evaluations have indicated that while the compound shows promising biological activity, it also necessitates careful consideration of safety profiles. Acute toxicity studies revealed specific lethal dose values that inform dosage guidelines for potential therapeutic use .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Antimalarial Activity | Effective against chloroquine-resistant strains; EC50 = 350 nM |

| Structure-Activity Relationship | Modifications to functional groups significantly affect potency |

| Synthesis Techniques | Utilizes aldol condensation and chiral resolution methods |

| Toxicology | Acute toxicity data informs safety profiles for therapeutic use |

Mechanism of Action

The mechanism of action of 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the phenanthrene core can intercalate with DNA, affecting gene expression and cellular function. The hydroxyethyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Substituent Position and Functional Group Influence

Phenanthrene derivatives exhibit distinct biological and physicochemical properties depending on substituent positions and functional groups.

Key Comparisons:

- 3-Acetylphenanthrene Norfloxacin Analogue (): Substituent: Acetyl group at the 3-position. Activity: Demonstrated superior antibacterial efficacy against E. coli and K. pneumoniae compared to parent fluoroquinolones. Mechanism: Enhanced membrane permeability due to moderate hydrophobicity from the acetyl group .

3-Hydroxyethyl-piperidine Phenanthrene Hydrochloride (Target Compound):

- Substituent: Bulky piperidine-hydroxyethyl group at the 3-position.

- Expected Properties:

- Improved solubility due to the hydrochloride salt.

- Potential enhanced receptor binding via piperidine’s nitrogen interaction.

Reduced microbial degradation rates compared to simpler substituents (e.g., acetyl or hydroxyl) due to steric hindrance .

Table 1: Substituent Effects on Phenanthrene Derivatives

| Compound | Substituent Position | Functional Group | Biological Activity | Solubility | Degradation Rate |

|---|---|---|---|---|---|

| 3-Acetylphenanthrene norfloxacin | 3 | Acetyl | Enhanced antibacterial | Moderate | Moderate |

| 3-OH Phenanthrene | 3 | Hydroxyl | Variable absorption | Low | High (fast cleavage) |

| Target Compound | 3 | Piperidine-hydroxyethyl | Hypothesized antimicrobial | High (HCl salt) | Low (steric hindrance) |

| Phenylephrine hydrochloride (Reference) | N/A | Hydroxyethylamine | Ophthalmic use | High | N/A |

Pharmacological and Physicochemical Properties

Solubility and Bioavailability :

- The hydrochloride salt in the target compound likely improves water solubility, akin to phenylephrine hydrochloride, which is critical for ophthalmic applications .

- Piperidine’s lipophilicity may enhance blood-brain barrier penetration compared to polar substituents like hydroxyl or carboxyl groups .

- Antimicrobial Activity: The 3-acetylphenanthrene derivative’s efficacy suggests that electron-withdrawing groups at the 3-position enhance quinolone activity . The target compound’s piperidine group could mimic piperazinyl moieties in cetirizine-related drugs, which improve receptor affinity in antihistamines .

Environmental Persistence :

- Bulky substituents like piperidine-hydroxyethyl may reduce biodegradation efficiency. shows phenanthrene degradation drops to 22–73% in soil, depending on substituents .

Biological Activity

3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer research. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its development as a therapeutic agent. This article reviews the available literature on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride includes a phenanthrene core substituted with a piperidine ring and a hydroxyethyl group. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Research indicates that compounds similar to 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride exhibit multiple mechanisms of action against cancer cells. These include:

- Inhibition of NF-κB Signaling : This pathway is critical for the survival of cancer cells. Compounds that inhibit this signaling may promote apoptosis in tumor cells .

- Regulation of Cell Cycle Proteins : The downregulation of cyclins and CDKs can lead to cell cycle arrest, preventing cancer cell proliferation .

- Induction of Apoptosis : Activation of caspase pathways has been observed in certain analogs, leading to programmed cell death in cancerous cells .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride exhibits significant activity against various cancer cell lines. For instance, studies have shown that the compound has preferential lethality towards neoplastic cells compared to normal cells, highlighting its potential as a selective anticancer agent .

In Vitro Studies

In vitro studies have evaluated the efficacy of 3-(2-Piperidino-1-hydroxyethyl)phenanthrene hydrochloride against several human tumor cell lines. The results indicate that the compound effectively reduces cell viability at micromolar concentrations. Table 1 summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | |

| DU-145 (Prostate) | 3.5 | |

| HCT-8 (Colon Cancer) | 4.0 | |

| HL-60 (Leukemia) | 2.0 |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential and safety profile of the compound. In one study, doses ranging from 30 to 300 mg/kg were administered to mice, with observations indicating significant antitumor effects without severe toxicity . The findings suggest that while the compound exhibits potent anticancer activity, further investigation is needed to fully understand its safety profile.

Q & A

Basic: What synthetic strategies are effective for introducing the piperidine moiety into phenanthrene-based compounds?

Answer:

Synthesis of phenanthrene derivatives with piperidine substituents typically involves multi-step approaches:

- Core Functionalization : Start with a phenanthrene backbone modified at the 3-position. For example, bromination or iodination at this position enables subsequent nucleophilic substitution or coupling reactions .

- Piperidine Integration : Use cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach pre-functionalized piperidine intermediates. For instance, a hydroxyethyl-piperidine group can be introduced via alkylation or Mitsunobu reactions under anhydrous conditions .

- Hydrochloride Salt Formation : Final protonation with HCl in ethanol or dichloromethane yields the hydrochloride salt. Purification via recrystallization or column chromatography is critical to isolate the pure compound .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Answer:

Key methodologies include:

- Chromatography : Reverse-phase HPLC (RP-HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect impurities .

- Spectroscopy :

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., phenanthrene aromatic protons at δ 7.5–8.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₇ClNO⁺ expected at m/z 392.18) .

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) within ±0.4% of theoretical values .

Basic: How should researchers ensure compound stability during storage and experimental use?

Answer:

- Storage : Store in airtight, light-resistant containers at 2–8°C in a dry environment to prevent hydrolysis or oxidation .

- Handling : Use inert atmospheres (N₂/Ar) for moisture-sensitive reactions. Avoid prolonged exposure to acidic/basic conditions that may cleave the piperidine-phenanthrene bond .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .

Advanced: How can researchers resolve discrepancies in receptor binding affinity data across studies?

Answer:

Contradictions often arise from:

- Purity Issues : Validate compound purity (>99%) via orthogonal methods (HPLC, NMR) to exclude confounding impurities .

- Stereochemical Variants : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity, as stereochemistry significantly impacts binding (e.g., (R)- vs. (S)-enantiomers) .

- Assay Conditions : Standardize buffer pH, temperature, and co-factor concentrations. Compare results with positive controls (e.g., known NMDA receptor modulators) .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

- Pharmacokinetics :

- Toxicity :

Advanced: How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:

- Core Modifications : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) on the phenanthrene ring to assess impact on receptor affinity .

- Piperidine Variants : Replace piperidine with morpholine, pyrrolidine, or azepane to evaluate steric/electronic effects .

- Hydroxyethyl Chain : Shorten or elongate the chain to determine optimal spacer length for target engagement .

Advanced: What strategies mitigate off-target effects in functional assays?

Answer:

- Counter-Screening : Test against panels of related receptors/enzymes (e.g., GPCRs, kinases) to identify selectivity .

- CRISPR Knockout Models : Use cell lines lacking the target receptor to confirm on-mechanism activity .

- Proteomic Profiling : SILAC-based mass spectrometry to identify unintended protein interactions .

Basic: What safety protocols are critical during handling and disposal?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (P95) if aerosolization occurs .

- Spill Management : Collect solids with a HEPA-filter vacuum; neutralize liquids with inert adsorbents (e.g., vermiculite). Dispose as hazardous waste under EPA guidelines .

- Ventilation : Use fume hoods for weighing and synthesis to limit inhalation exposure .

Advanced: How to validate target engagement in cellular models?

Answer:

- Biophysical Methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (K_D, kₒₙ/kₒff) .

- Cellular Imaging : Fluorescence-tagged analogs for subcellular localization studies (e.g., confocal microscopy) .

- Gene Expression Profiling : RNA-seq or qPCR to monitor downstream pathway activation (e.g., CREB phosphorylation for NMDA receptor modulation) .

Advanced: What computational approaches aid in docking studies and pharmacophore modeling?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in NMDA receptor pockets. Validate with MD simulations (GROMACS) .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using MOE or Phase .

- QSAR Models : Train machine learning algorithms (Random Forest, SVM) on bioactivity data to prioritize novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.